molecular formula C11H10BrN3O2 B15062642 8-Bromo-7-methoxyquinoline-2-carbohydrazide

8-Bromo-7-methoxyquinoline-2-carbohydrazide

Cat. No.: B15062642
M. Wt: 296.12 g/mol
InChI Key: ZTRUKTZUPJZYBT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-7-methoxyquinoline-2-carbohydrazide typically involves the bromination of 7-methoxyquinoline followed by the introduction of a carbohydrazide group. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to yield 8-bromo-7-methoxyquinoline. This intermediate is then reacted with hydrazine hydrate to form the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

8-Bromo-7-methoxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-7-methoxyquinoline-2-carbohydrazide has several scientific research applications:

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

8-bromo-7-methoxyquinoline-2-carbohydrazide

InChI

InChI=1S/C11H10BrN3O2/c1-17-8-5-3-6-2-4-7(11(16)15-13)14-10(6)9(8)12/h2-5H,13H2,1H3,(H,15,16)

InChI Key

ZTRUKTZUPJZYBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=N2)C(=O)NN)Br

Origin of Product

United States

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